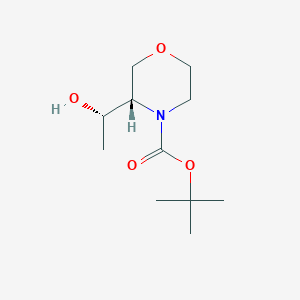

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

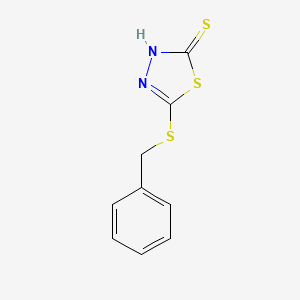

“(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine” is a compound that contains a morpholine ring. Morpholine is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Molecular Structure Analysis

Morpholine’s molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak ammonia-like or fish-like odor . It has a density of 1.007 g/cm3, a melting point of -5°C, and a boiling point of 129°C .Scientific Research Applications

Antidiabetic Agents

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine: derivatives have shown promise as antidiabetic agents. Diabetes mellitus, characterized by high blood sugar levels, affects a growing number of people worldwide. Researchers have explored compounds containing morpholine moieties for their potential efficacy in treating diabetes and its complications. These derivatives exhibit activity both in vitro and in vivo .

Enamine Generation

Morpholine is commonly used to generate enamines. Enamines play a crucial role in organic synthesis, particularly in the preparation of various pharmaceuticals and bioactive molecules .

Organic Synthesis Building Block

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine: serves as a valuable building block in organic synthesis. Notably, it contributes to the synthesis of essential drugs:

Morpholino Nucleosides

Morpholine derivatives are also relevant in biopharmaceutical research. Morpholino antisense oligos, which contain morpholine rings, exhibit several key properties:

Tandem Cyclization Reactions

Researchers have explored tandem cyclization reactions involving morpholine derivatives. These reactions can lead to the formation of novel compounds with diverse applications. For instance, the coupling of morpholine moieties with other functional groups can yield interesting products .

Mechanism of Action

Target of Action

Morpholine derivatives have been reported to exhibit inhibitory action against the zinc-containing carbonic anhydrase ca-ii enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

It’s known that morpholine-based compounds can attach to the ca-ii binding site and block its action . This interaction with the target can lead to changes in the enzyme’s activity, thereby affecting the biochemical processes it regulates.

Biochemical Pathways

It’s known that carbonic anhydrases, such as ca-ii, catalyze the reversible hydration process of carbon dioxide to produce bicarbonate and protons . This process is involved in various metabolic processes, many physiological and pathological activities, including transporting CO2, participating in biosynthetic reactions like ureagenesis, lipogenesis, and gluconeogenesis, secreting electrolytes, facilitating bone resorption and calcification, and even facilitating tumorigenesis .

Pharmacokinetics

Morpholine-based compounds have been reported to be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics . These modifications can influence the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The inhibition of ca-ii by morpholine-based compounds can disrupt the enzyme’s role in various biochemical processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of morpholine-based compounds .

Safety and Hazards

properties

IUPAC Name |

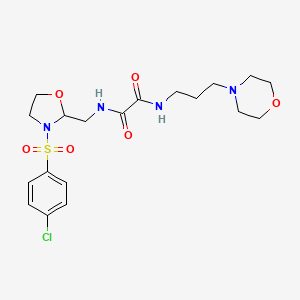

tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHPTNBZJUDZGO-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1COCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)